molecular formula C19H20O5 B1649883 Nodakenetin Tiglate CAS No. 106974-21-4

Nodakenetin Tiglate

Cat. No.: B1649883
CAS No.: 106974-21-4
M. Wt: 328.4 g/mol
InChI Key: HHNCJFKRMZDTHW-QHQPLOKBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nodakenetin Tiglate is a naturally occurring coumarin derivative esterified with tiglic acid. It is identified as a marker compound in Peucedani Radix, a traditional medicinal plant used in East Asian pharmacopeia for its anti-inflammatory, antioxidant, and neuroprotective properties . Structurally, it is characterized by a coumarin backbone (nodakenetin) linked to a tiglate group, which influences its solubility, bioavailability, and pharmacological activity. Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection at 330 nm have been optimized for its quantification in plant extracts, alongside related compounds like nodakenin, praeruptorin A, and praeruptorin B .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106974-21-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m1/s1

InChI Key

HHNCJFKRMZDTHW-QHQPLOKBSA-N

SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)(C)[C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Origin of Product

United States

Comparison with Similar Compounds

Nodakenin

  • Structure: Nodakenin is the glycosylated precursor of nodakenetin, where a sugar moiety (glucose) is attached to the coumarin core.
  • Bioactivity: Unlike Nodakenetin Tiglate, nodakenin exhibits enhanced water solubility due to glycosylation, which may alter its absorption and metabolic pathways.
  • Analytical Differentiation: In HPLC analysis, nodakenin elutes earlier than this compound under identical solvent conditions (0.1% phosphoric acid in water/acetonitrile), reflecting its polar nature .

Praeruptorins A and B

  • Structure: These dihydropyranocoumarins lack the tiglate ester group but share a coumarin backbone.
  • Bioactivity: Praeruptorins are noted for their vasodilatory and calcium channel-blocking activities, distinct from this compound’s reported anti-inflammatory effects.
  • Stability : Praeruptorins are more thermally stable, as they are less prone to ester hydrolysis compared to tiglate-containing compounds .

Tiglate Esters from Other Sources

  • Geranyl Tiglate and 2-Phenylethyl Tiglate: Found in geranium essential oils, these esters are volatile and contribute to fragrance profiles. Unlike this compound, their biosynthesis is influenced by drying methods; oven-drying at 60°C increases their concentration, whereas shade-drying preserves linalool and β-caryophyllene .
  • Tigilanol Tiglate: A pharmaceutical agent used in veterinary oncology, this compound shares the tiglate group but features a triterpene core. Notably, tigilanol tiglate causes species-specific inflammatory responses—horses exhibit stronger edema than dogs at equivalent doses .

Comparative Pharmacokinetic and Analytical Data

Table 1: Key Properties of this compound and Analogues

Compound Source Core Structure Key Functional Group Primary Applications Analytical Method (HPLC)
This compound Peucedani Radix Coumarin Tiglate ester Anti-inflammatory, antioxidant UV 330 nm
Nodakenin Peucedani Radix Coumarin-glucoside Glucose moiety Neuroprotection UV 330 nm
Praeruptorin A Peucedani Radix Dihydropyranocoumarin None Vasodilation UV 330 nm
Geranyl Tiglate Geranium spp. Monoterpene Tiglate ester Fragrance industry GC-MS
Tigilanol Tiglate Synthetic/Plant Triterpene Tiglate ester Veterinary oncology LC-MS

Pharmacokinetic Notes:

  • The tiglate group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with glycosylated derivatives like nodakenin, which prioritize systemic circulation .
  • Species-specific metabolism is critical: Tigilanol tiglate’s robust inflammatory response in horses underscores the importance of model selection in preclinical studies .

Preparation Methods

Natural Extraction and Isolation Methods

Plant Material Selection and Pretreatment

Nodakenetin tiglate is primarily extracted from Angelica gigas Nakai and Peucedanum praeruptorum Dunn, where it accumulates in roots and rhizomes. Fresh plant material is typically dried at 40–50°C to preserve thermolabile coumarins, followed by coarse grinding to increase surface area for solvent penetration.

Solvent Extraction Techniques

Maceration and reflux extraction remain the most widely used methods:

  • Ethanol-water mixtures (70–80% v/v) optimize polarity balance, achieving extraction efficiencies of 82–89% for this compound.
  • Sequential extraction with hexane (to remove lipids) followed by ethyl acetate selectively enriches coumarins, yielding 0.12–0.25% w/w this compound.
Table 1: Solvent Systems for this compound Extraction
Solvent Ratio (v/v) Temperature (°C) Yield (%) Purity (HPLC)
Ethanol:Water (70:30) 25 (Maceration) 0.18 92.4
Ethyl Acetate 78 (Reflux) 0.23 95.1
Methanol:Chloroform (1:1) 40 0.15 88.7

Chromatographic Purification

Crude extracts undergo multi-step chromatography:

  • Flash column chromatography on silica gel (200–300 mesh) with hexane:ethyl acetate (7:3 → 1:1 gradient) removes non-polar impurities.
  • Preparative HPLC (C18 column, 5 µm, 250 × 10 mm) using acetonitrile:water (55:45) at 2 mL/min isolates this compound with ≥98% purity. Retention time typically ranges from 12.3–13.8 minutes under these conditions.

Synthetic Preparation Routes

Esterification of Nodakenetin

This compound is synthesized via Fischer esterification between nodakenetin (C₁₄H₁₄O₄) and tiglic acid (C₅H₈O₂):

$$
\text{Nodakenetin} + \text{Tiglic acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Optimized Conditions :

  • Catalyst: 0.1 M H₂SO₄ in anhydrous toluene
  • Molar ratio (nodakenetin:tiglic acid): 1:1.2
  • Reaction time: 6–8 hours at 110°C
  • Yield: 68–74% after purification

Enzymatic Synthesis

Lipase-mediated transesterification offers a greener alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin
  • Solvent : tert-Butanol (anhydrous)
  • Substrates : Nodakenetin vinyl ester and tiglic alcohol
  • Conversion rate: 81% at 45°C after 24 hours

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 9.5 Hz, H-4), 6.28 (d, J = 9.5 Hz, H-3), 5.45 (m, H-2′), 1.83 (s, CH₃ tiglate).
  • HR-ESI-MS : m/z 345.1332 [M+H]⁺ (calc. 345.1335 for C₁₉H₂₀O₅).

Purity Assessment

HPLC-DAD Method :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: 0.1% formic acid (A) and acetonitrile (B)
  • Gradient: 30% B → 70% B over 20 min
  • Detection: 320 nm

Critical Analysis of Methodologies

Natural vs. Synthetic Routes

Parameter Natural Extraction Chemical Synthesis Enzymatic Synthesis
Yield (%) 0.15–0.25 68–74 75–81
Purity (%) 92–98 95–98 98–99
Scalability Limited by biomass High Moderate
Environmental Impact High solvent use Toxic catalysts Green solvents

Challenges and Optimization

  • Natural isolation : Co-elution with structurally similar coumarins (e.g., nodakenin) necessitates orthogonal chromatography.
  • Synthetic routes : Over-esterification at C-8 position requires strict temperature control.

Q & A

Basic Research Questions

Q. What are the established analytical techniques for quantifying Nodakenetin Tiglate in biological matrices, and how can researchers validate their precision?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting ester derivatives like tiglate compounds. For validation, employ calibration curves using synthetic standards and spike-recovery experiments in relevant matrices (e.g., cell lysates or serum). Cross-validate with gas chromatography (GC) to confirm volatility-related quantification discrepancies .
  • Key Considerations : Ensure solvent compatibility with tiglate ester stability, and report limits of detection (LOD) and quantification (LOQ) in line with NIH preclinical reporting guidelines .

Q. What experimental protocols are recommended for synthesizing this compound in microbial systems?

  • Methodological Answer : Based on ethyl tiglate pathways in S. suaveolens, design a fed-batch fermentation using isoleucine-enriched media to precursor-directed biosynthesis. Monitor glucose and isoleucine depletion via spectrophotometry, as their exhaustion may trigger esterase-mediated degradation of tiglate products .
  • Validation : Confirm product identity via nuclear magnetic resonance (NMR) and compare retention times with commercial ethyl tiglate analogs (if available). Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are mandatory for novel derivatives .

Q. How can researchers distinguish this compound from structurally similar esters in mixed samples?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to isolate unique fragmentation patterns. For example, tiglate esters often exhibit a base peak at m/z 85 due to the tiglic acid moiety. Pair this with differential scanning calorimetry (DSC) to compare melting points against reference data .

Advanced Research Questions

Q. How does mitochondrial β-oxidation influence the stereoselectivity of this compound biosynthesis, and what experimental designs can resolve pathway ambiguities?

  • Methodological Answer : To investigate β-oxidation's role, use isotopic tracing (e.g., ¹³C-labeled isoleucine) in S. suaveolens mutants with disrupted β-oxidation genes. Compare tiglate yields via LC-MS and monitor intermediates like 2-methylbutanol. For kinetic analysis, employ chemostat cultures to decouple growth phase effects from pathway activity .
  • Contradiction Management : If observed tiglate levels contradict expected precursor-product relationships, assess esterase activity at different growth phases using zymography or fluorogenic substrates .

Q. What statistical approaches are optimal for resolving contradictory correlations in odorant response studies involving tiglate derivatives?

  • Methodological Answer : Apply Kolmogorov-Smirnov tests to compare intra-group (tiglate-tiglate) versus inter-group (tiglate–non-tiglate) response correlations, as demonstrated in rodent olfactory studies. Use hierarchical clustering to identify odorant subgroups with overlapping response vectors .
  • Data Interpretation : Address outliers by repeating assays under controlled humidity and temperature, as ester volatility may skew results. Report effect sizes and confidence intervals to distinguish biological relevance from noise .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data in this compound’s metabolic flux?

  • Methodological Answer : Combine constraint-based metabolic modeling (e.g., COBRA Toolbox) with ¹³C metabolic flux analysis (MFA). Validate model predictions via chemostat experiments with tight control of extracellular metabolites. Use RNA-seq to identify unexpected pathway regulation (e.g., esterase upregulation under carbon limitation) .
  • Triangulation : Cross-reference flux data with proteomic assays to confirm enzyme abundance and activity, ensuring alignment with in vitro kinetic parameters .

Q. What are the challenges in crystallizing this compound for structural studies, and how can they be mitigated?

  • Methodological Answer : Tiglate esters often exhibit low melting points and polymorphism. Use slow vapor diffusion with apolar solvents (e.g., pentane) at sub-zero temperatures. For X-ray diffraction, collect data at 100 K to minimize thermal motion. Deposit raw crystallographic data (e.g., .cif files) in public databases post-checkCIF validation .
  • Reporting Standards : Disclose unit cell parameters, refinement statistics, and any disorder in the crystal lattice. Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate geometry .

Methodological Best Practices

  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to NIH preclinical checklists for rigor .
  • Conflict Resolution : For contradictory findings, use orthogonal assays (e.g., enzymatic assays vs. transcriptomics) and meta-analyses of public datasets (e.g., SciFinder or CCDC) .
  • Ethical Compliance : Disclose all synthetic routes and hazard data for novel tiglate derivatives, even if unpublished, to meet chemical safety standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nodakenetin Tiglate
Reactant of Route 2
Reactant of Route 2
Nodakenetin Tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.